molecular formula C11H17NO3 B1670717 Dioxethedrin CAS No. 497-75-6

Dioxethedrin

Cat. No.: B1670717
CAS No.: 497-75-6
M. Wt: 211.26 g/mol
InChI Key: OHDICGSRVLBVLC-UHFFFAOYSA-N
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Description

Dioxethedrin is a chemical compound with the molecular formula C11H17NO3. It is an ephedrine derivative and functions as a beta-adrenergic agonist. Historically, it has been used as a bronchodilator and sympathomimetic agent in antitussive syrups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dioxethedrin involves the reaction of 1-(3,4-dihydroxyphenyl)-2-ethylamino-1-propanol with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain product quality and yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

Dioxethedrin has several applications in scientific research:

Mechanism of Action

Dioxethedrin exerts its effects by acting as a beta-adrenergic agonist. It binds to beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscles and other physiological effects associated with beta-adrenergic stimulation .

Comparison with Similar Compounds

    Ephedrine: Another beta-adrenergic agonist with similar bronchodilator properties.

    Pseudoephedrine: Used as a decongestant with a similar mechanism of action.

    Phenylephrine: A selective alpha-adrenergic agonist with different receptor specificity.

Uniqueness: Dioxethedrin is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Unlike ephedrine and pseudoephedrine, this compound has a higher affinity for beta-adrenergic receptors, making it more effective as a bronchodilator .

Properties

CAS No.

497-75-6

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

4-[2-(ethylamino)-1-hydroxypropyl]benzene-1,2-diol

InChI

InChI=1S/C11H17NO3/c1-3-12-7(2)11(15)8-4-5-9(13)10(14)6-8/h4-7,11-15H,3H2,1-2H3

InChI Key

OHDICGSRVLBVLC-UHFFFAOYSA-N

SMILES

CCNC(C)C(C1=CC(=C(C=C1)O)O)O

Canonical SMILES

CCNC(C)C(C1=CC(=C(C=C1)O)O)O

Appearance

Solid powder

497-75-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dioxethedrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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